molecular formula C10H11NO3 B2553832 N-(2H-1,3-benzodioxol-5-yl)propanamide CAS No. 123682-43-9

N-(2H-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B2553832
CAS No.: 123682-43-9
M. Wt: 193.202
InChI Key: YYZAIRCRSGDQPV-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)propanamide is a small organic molecule characterized by a benzodioxol (1,3-benzodioxole) moiety linked to a propanamide group. Its molecular formula is C₁₃H₁₇NO₃ (molecular weight: 235.28 g/mol), with a structure defined by the substitution of the propanamide chain at the 5-position of the benzodioxol ring .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZAIRCRSGDQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)propanamide typically involves the reaction of 1,3-benzodioxole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares N-(2H-1,3-benzodioxol-5-yl)propanamide with structurally related compounds, focusing on molecular features, synthetic routes, and reported bioactivities.

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound C₁₃H₁₇NO₃ 235.28 Benzodioxol, propanamide Parent compound; simple amide linkage
3-{5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene...propanamide C₂₀H₁₅N₃O₆S₂ 457.48 Benzodioxol, thiazolidinone, nitroaryl Complex heterocyclic substituents
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide C₂₃H₂₁N₅O₃S 447.51 Benzodioxol, thienopyrimidine, piperazine Anticancer activity under glucose stress
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine C₁₁H₁₃NO₃ 207.23 Benzodioxol, aldoxime Isomeric forms; forensic detection
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)...propanamide C₂₉H₂₅N₂O₅S 513.59 Benzodioxol, thiazole, benzoyl Multi-target synthesis; >95% purity

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzodioxole moiety, which is known for its pharmacological significance. The molecular formula is C9H11NO3C_9H_{11}NO_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound can be synthesized through various methods, often involving the reaction of 2H-1,3-benzodioxole with propanamide derivatives.

The mechanism of action for this compound is not fully elucidated but may involve interactions with various biological targets:

  • Enzyme Interaction : The compound may interact with enzymes and proteins, potentially influencing metabolic pathways.
  • Cell Signaling : It may modulate cell signaling pathways that are crucial for cellular functions.
  • Gene Expression : Changes in gene expression profiles have been suggested as a potential effect of this compound.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Some derivatives have shown potential in modulating neurotransmitter systems linked to mood regulation, suggesting applications in treating anxiety and depression.
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects in preclinical studies, particularly concerning monoamine oxidase (MAO) inhibition, which is essential for maintaining neurotransmitter balance in the brain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin receptors; potential for mood regulation
NeuroprotectiveInhibits MAO activity; protects against neurodegeneration
Enzyme InteractionPotential effects on various enzymes involved in metabolism

Case Study: Neuroprotective Effects

A notable study explored the neuroprotective properties of similar compounds against MPTP-induced neurotoxicity in animal models. The results indicated that these compounds could prevent dopamine depletion and maintain energy metabolism in neuronal cells . This suggests that this compound may exhibit similar protective effects.

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